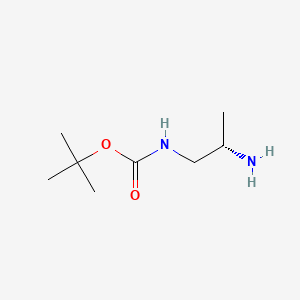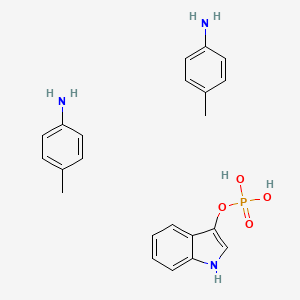
(S)-Nornicotine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Nornicotine-d4 is a deuterated analog of (S)-nornicotine, a naturally occurring alkaloid found in tobacco plants The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Nornicotine-d4 typically involves the deuteration of (S)-nornicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters, and rigorous quality control measures are implemented to ensure consistency and reliability.
Chemical Reactions Analysis
Types of Reactions
(S)-Nornicotine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, (S)-nornicotine.
Substitution: It can participate in substitution reactions where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction will regenerate (S)-nornicotine.
Scientific Research Applications
(S)-Nornicotine-d4 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of nicotine and its derivatives.
Biological Studies: Helps in understanding the biological effects of nicotine by tracking its metabolic fate in biological systems.
Analytical Chemistry: Serves as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites.
Medical Research: Investigated for its potential role in developing smoking cessation therapies by understanding nicotine addiction mechanisms.
Mechanism of Action
The mechanism of action of (S)-Nornicotine-d4 is similar to that of (S)-nornicotine. It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain, leading to the release of neurotransmitters such as dopamine. This interaction is crucial in understanding the addictive properties of nicotine. The deuterium atoms do not significantly alter the biological activity but provide a means to trace and study the compound’s metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Nornicotine: The non-deuterated form of (S)-Nornicotine-d4.
Nicotine: The primary alkaloid in tobacco, structurally similar but with different pharmacokinetic properties.
Anabasine: Another tobacco alkaloid with similar biological activity.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a distinct advantage in pharmacokinetic research, enabling detailed analysis of metabolic pathways and the effects of nicotine and its derivatives.
Properties
CAS No. |
92761-98-3 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
152.233 |
IUPAC Name |
2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
InChI Key |
MYKUKUCHPMASKF-FUQHWSCXSA-N |
SMILES |
C1CC(NC1)C2=CN=CC=C2 |
Synonyms |
(S)-5-(2-pyrrolidinyl)pyridine-2,3,4,6-d4; 3-(2S)-2-Pyrrolidinylpyridine-d4; 1’-Demethylnicotine-d4; (-)-(S)-Nornicotine-d4; (-)-Nornicotine-d4; (S)-(-)-Nornicotine-d4; (S)-2-(3-Pyridyl)pyrrolidine-d4; Nornicotin-d4; Nornicotine-d4; l-Nornicotine-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide](/img/structure/B569192.png)







